26-Deoxyactein
説明
Historical Context of Cimicifuga racemosa Research and Triterpene Glycosides
Cimicifuga racemosa (L.) Nutt., also known as Actaea racemosa L. or black cohosh, is a perennial herb native to North America. peacehealth.orgusda.gov Historically, its roots and rhizomes were used in Native American medicine for a variety of ailments, including gynecological issues, rheumatism, and sore throats. usda.govebsco.comcaringsunshine.com European colonists later adopted the herb, and by the 19th century, it was a popular remedy for female reproductive complaints. ebsco.comcabidigitallibrary.org In the early 20th century, it was officially listed in the U.S. Pharmacopeia. musculoskeletalkey.com
Systematic scientific investigation into the chemical constituents of Cimicifuga racemosa began in the mid-20th century. Researchers focused on identifying the active compounds responsible for its purported effects. This led to the isolation and characterization of a major class of compounds: the triterpene glycosides. nih.govthaiscience.info These compounds, based on a complex cycloartane-type skeleton, were found to be abundant in the plant's rhizomes. thaiscience.infovt.edu Over time, extensive phytochemical studies have identified more than 40 different triterpene glycosides in black cohosh, including prominent ones like actein (B190517) and cimicifugoside. peacehealth.orgthaiscience.infovt.edu The discovery of this diverse group of molecules, including the compound that would come to be known as 27-Deoxyactein, laid the foundation for contemporary biomedical research into the plant's mechanisms of action. nih.govacs.org
Evolution of 27-Deoxyactein Nomenclature: From Initial Designation to 23-epi-26-Deoxyactein (B1259016) and 26-Deoxyactein
The nomenclature surrounding 27-Deoxyactein has undergone significant revision as analytical techniques have advanced. Initially, a major triterpene glycoside isolated from Cimicifuga racemosa was identified and referred to as "27-deoxyactein". usda.govthaiscience.infovt.edu This designation was used in numerous early studies and for the standardization of commercial black cohosh extracts. usda.govebsco.commedscape.org
However, in 2002, a detailed investigation using modern spectroscopic methods and single-crystal X-ray analysis led to a crucial clarification. medchemexpress.comresearchgate.net Researchers demonstrated that the compound previously called "27-deoxyactein" was structurally and stereochemically different from what the name implied. researchgate.net Its correct name was determined to be 23-epi-26-Deoxyactein . usda.govvt.eduacs.org
Concurrently with this nomenclatural correction, the same research team isolated and identified a new, distinct triterpene glycoside from Cimicifuga racemosa. This newly discovered compound was given the name This compound . medchemexpress.comresearchgate.net Therefore, the term "27-deoxyactein" is now considered an obsolete synonym for 23-epi-26-Deoxyactein, which is one of the most abundant triterpene glycosides in the plant. peacehealth.orgthaiscience.infonih.govncats.io
| Initial/Obsolete Name | Corrected IUPAC Name | Newly Identified Compound | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 27-Deoxyactein | 23-epi-26-Deoxyactein | - | 264624-38-6 nih.govbiosynth.com | C37H56O10 biosynth.com |
| - | - | This compound | 264624-38-6 nih.gov | C37H56O10 nih.gov |
Significance of 27-Deoxyactein as a Natural Product in Biomedical Sciences
Despite the correction in its name, the compound now known as 23-epi-26-Deoxyactein (often still referred to by its original name, 27-Deoxyactein, in earlier literature) remains a key focus in biomedical research due to its diverse biological activities. biosynth.comnih.govnih.govnabr.org Its significance stems from its potential to modulate various cellular pathways, making it a valuable tool for investigating disease mechanisms and a lead compound for potential therapeutic development. cymitquimica.comontosight.ai
One of the most studied areas is its effect on bone metabolism. Research has shown that 27-Deoxyactein can stimulate osteoblast function and differentiation. scbt.commdpi.com In in vitro studies using osteoblastic cells, it has been observed to increase the expression of genes associated with bone formation, such as alkaline phosphatase (ALP), osterix, osteocalcin, and bone sialoprotein (BSP). researchgate.nettaylorandfrancis.com It has also demonstrated protective effects against cellular damage in osteoblasts induced by toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netcaymanchem.com
The compound also exhibits significant anti-inflammatory and antioxidant properties. biosynth.comcymitquimica.com It has been shown to reduce the production of reactive oxygen species (ROS) and the inflammatory cytokine IL-1β in pancreatic cells. caymanchem.com Furthermore, it can inhibit nitric oxide (NO) production by reducing the expression of inducible nitric oxide synthase (iNOS). ncats.iocymitquimica.com Some research has also explored its role as an inhibitor of tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine (B1673888) pathway, which is implicated in various physiological and pathological processes. nih.govrndsystems.commdpi.commdpi.comfrontiersin.org
In the field of oncology, 27-Deoxyactein has been investigated for its potential to inhibit the growth of cancer cells. ncats.io Studies have shown it can induce cell cycle arrest in human breast cancer cells, suggesting it could be a valuable compound for cancer research. thaiscience.infoncats.io This broad spectrum of activity in areas like bone health, inflammation, and oncology underscores the importance of 27-Deoxyactein as a natural product in the biomedical sciences. biosynth.com
| Area of Research | Observed Effects in Preclinical Studies | Key Molecular Targets/Pathways |
|---|---|---|
| Bone Metabolism | Stimulates osteoblast differentiation and mineralization; protects against toxin-induced damage. scbt.commdpi.comcaymanchem.com | Upregulation of ALP, osterix, osteocalcin, BSP gene expression. taylorandfrancis.com |
| Anti-inflammatory | Reduces production of reactive oxygen species (ROS) and inflammatory mediators like IL-1β and nitric oxide (NO). cymitquimica.comcaymanchem.com | Inhibition of iNOS expression. ncats.io |
| Oncology | Inhibits growth of human breast cancer cells. thaiscience.infoncats.io | Induction of G1 cell cycle arrest. ncats.io |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGJWLOGKSUGX-RBKCHLQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181062 | |
| Record name | 26-Deoxyactein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264624-38-6 | |
| Record name | 26-Deoxyactein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264624-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 26-Deoxyactein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26-Deoxyactein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 26-DEOXYACTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of the Molecular Architecture and Stereochemistry of 27 Deoxyactein
Isolation and Purification Strategies for 27-Deoxyactein from Natural Sources
The isolation of 27-Deoxyactein from its primary natural source, the rhizomes of Cimicifuga racemosa, is a multi-step process requiring precise phytochemical techniques to separate it from a complex mixture of other triterpenoids, phenolic compounds, and alkaloids. nih.govresearchgate.netencyclopedia.pub
Phytochemical Extraction and Chromatographic Separation Techniques
The initial step involves the extraction of dried and powdered rhizomes, typically using methanol. researchgate.netresearchgate.net This process yields a crude methanolic extract containing a wide array of secondary metabolites. To isolate 27-Deoxyactein, this crude extract is subjected to a series of sophisticated chromatographic separations.
Column chromatography is a foundational technique used for the initial fractionation of the extract. ijariit.com The extract is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient of increasing polarity, commonly a mixture of chloroform (B151607) and methanol. researchgate.net Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net
For further purification, High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, is employed. nih.gov Reversed-phase (RP-HPLC) columns are effective for separating the structurally similar triterpene glycosides found in Cimicifuga species. researchgate.net Detection methods such as Evaporative Light Scattering Detection (ELSD) are often preferred over UV detection for these compounds due to their poor UV absorption, providing a more stable baseline and better sensitivity. researchgate.net
Advanced separation techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully applied. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can irreversibly adsorb saponins (B1172615), making it highly suitable for purifying compounds like 27-Deoxyactein. researchgate.net The process may also involve preliminary separation steps like size-exclusion chromatography to group triterpenoids of similar molecular weight before finer purification. researchgate.net
Spectroscopic and Crystallographic Approaches for Structural Determination
Once a purified sample of 27-Deoxyactein is obtained, its molecular structure and stereochemistry are determined using a combination of powerful analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy in 27-Deoxyactein Structure Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for piecing together the carbon-hydrogen framework of 27-Deoxyactein. researchgate.netnih.govorganicchemistrydata.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum reveals characteristic signals for a cycloartane-type triterpenoid (B12794562). beilstein-journals.org These include the distinctive signals for the cyclopropane (B1198618) methylene (B1212753) protons, multiple singlet signals for the tertiary methyl groups, and a doublet for the secondary methyl group on the side chain. beilstein-journals.orgresearchgate.net An anomeric proton signal confirms the presence of a sugar moiety linked to the aglycone. beilstein-journals.org
Table 1: Representative ¹H NMR Chemical Shift Data for 27-Deoxyactein (as 23-epi-26-deoxyactein) and Related Cycloartane (B1207475) Glycosides (Data compiled from typical values reported in the literature for this class of compounds)
| Proton Assignment | Typical Chemical Shift (δ ppm) | Multiplicity |
| H-1' (Anomeric) | ~4.8 | d |
| H-12 | ~5.2 | d |
| Cyclopropane (H-19) | ~0.2 and ~0.4 | d |
| Methyl Protons | 0.8 - 1.6 | s, d |
Table 2: Representative ¹³C NMR Chemical Shift Data for 27-Deoxyactein (as 23-epi-26-deoxyactein) and Related Cycloartane Glycosides (Data compiled from typical values reported in the literature for this class of compounds)
| Carbon Assignment | Typical Chemical Shift (δ ppm) |
| C-3 | ~89 |
| C-9 | ~20 |
| C-10 | ~26 |
| C-1' (Anomeric) | ~104 |
| C-2' | ~77 |
| C-3' | ~78 |
| C-4' | ~71 |
| C-5' | ~67 |
Mass Spectrometry (MS) Techniques in 27-Deoxyactein Characterization (FABMS, LC/MS, LC-MS/MS)
Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of 27-Deoxyactein, corroborating the structure proposed by NMR. fujifilm.com
Fast Atom Bombardment Mass Spectrometry (FABMS) was one of the key techniques used in the initial structural determination of 27-Deoxyactein (as 23-epi-26-deoxyactein), helping to establish its molecular formula. researchgate.netacs.orgnih.gov
More recently, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC-MS/MS) have become the methods of choice. nih.govnih.gov These methods allow for the direct analysis of complex extracts. researchgate.net Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Turbo Ion Spray (TIS) are used to ionize the triterpene glycosides, which can be prone to decomposition. nih.govnih.gov The resulting mass spectra provide the molecular ion and a series of fragment ions corresponding to the loss of water, the sugar moiety, and other neutral molecules, creating a "fingerprint" that can be used to identify 27-Deoxyactein and distinguish it from other related compounds for quality control purposes. nih.govnih.govresearchgate.net
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry
While spectroscopic methods define the planar structure and relative stereochemistry, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the absolute stereochemistry of a molecule. veranova.com
For 23-epi-26-deoxyactein (B1259016) (the compound formerly known as 27-deoxyactein), single-crystal X-ray analysis was performed on crystals grown from the purified compound. researchgate.netacs.orgnih.gov The resulting diffraction data allowed for the precise calculation of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. figshare.com This powerful analysis confirmed the epimeric configuration at position C-23 and established the absolute stereochemistry of all chiral centers in the molecule, solidifying the structural elucidation derived from spectroscopic data. researchgate.netacs.orgnih.gov
Advanced Analytical Methodologies for 27 Deoxyactein Quantification and Quality Control
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 27-deoxyactein and other related triterpene glycosides in Cimicifuga species. Its versatility allows for the use of various detection methods, each with unique advantages for specific analytical goals.
Reversed-Phase High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (RP-HPLC-ELSD) is a powerful method for the analysis of non-volatile, weakly UV-absorbing compounds like triterpene glycosides. nih.govresearchgate.net Unlike UV detectors, which rely on the chromophoric properties of an analyte, the ELSD is a mass-based detector that can quantify any compound less volatile than the mobile phase. chromatographyonline.com This makes it particularly suitable for the comprehensive analysis of complex extracts containing multiple triterpene glycosides. researchgate.net
The ELSD offers significant advantages over Refractive Index Detection (RID), including greater sensitivity, a more stable baseline, and, crucially, compatibility with gradient elution. nih.govresearchgate.net Gradient elution is often necessary to achieve adequate separation of the numerous structurally similar triterpenes present in Cimicifuga extracts. nih.govscience.gov Research has demonstrated that RP-HPLC-ELSD provides better sensitivity and baseline stability compared to UV detection under the same eluent conditions for analyzing compounds like 27-deoxyactein. nih.govresearchgate.net
Method development often involves optimizing parameters such as the mobile phase composition and the ELSD drift tube temperature to achieve the best separation and sensitivity. chromatographyonline.com For instance, a method for the analysis of terpene compounds in Cimicifuga foetida utilized a methanol-water (80:20) solution for extraction and obtained good calibration curves for 27-deoxyactein, actein (B190517), and cimicifugoside. nih.gov
Table 1: Quantitative Analysis of Triterpene Glycosides in Cimicifuga foetida using HPLC-ELSD
| Compound | Content (%) |
| Actein | 3.44 |
| 27-Deoxyactein | 1.42 |
| Cimicifugoside | 0.93 |
| Data sourced from a study by Kong et al., 2001, as cited in ResearchGate. researchgate.net |
Reversed-Phase HPLC with a Refractive Index Detector (HPLC-RID) is another established method for the quantification of substances that lack a UV chromophore. lcms.cz The RID is considered a universal detector because it measures the difference in the refractive index between the mobile phase and the analyte eluting from the column. shimadzu.com This makes it applicable to virtually all compounds, including 27-deoxyactein.
However, the RID has notable limitations. It exhibits relatively poor sensitivity and selectivity compared to other detectors. shimadzu.com A significant drawback is its incompatibility with gradient elution methods, as any change in the mobile phase composition will alter the refractive index and cause a dramatic baseline drift. researchgate.netshimadzu.com Therefore, its use is restricted to isocratic separations, where the mobile phase composition remains constant throughout the run. shimadzu.com The detector is also highly sensitive to fluctuations in temperature and pressure. shimadzu.com
Despite these limitations, HPLC-RID has been successfully employed for the content determination of 27-deoxyactein in various Cimicifuga samples. researchgate.net It serves as a robust and affordable analytical tool for routine quality control when the complexity of the sample does not necessitate gradient separation. lcms.czsci-hub.se
Table 2: Comparison of HPLC Detectors for 27-Deoxyactein Analysis
| Detector | Principle | Advantages | Disadvantages |
| ELSD | Light scattering of non-volatile analyte particles after mobile phase evaporation. chromatographyonline.com | Good sensitivity, stable baseline, compatible with gradient elution. nih.govresearchgate.net | Non-linear response may require logarithmic calibration. nih.govchromatographyonline.com |
| RID | Measures changes in the refractive index of the eluent. shimadzu.com | Universal detector, affordable, robust for isocratic methods. lcms.czshimadzu.com | Low sensitivity, not compatible with gradient elution, sensitive to temperature/pressure changes. shimadzu.com |
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD) for Triterpene Glycoside Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For trace-level quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the techniques of choice. wikipedia.orgtechnologynetworks.com These methods combine the superior separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the unambiguous identification and quantification of analytes even at very low concentrations. wikipedia.orgnih.gov
LC-MS/MS is particularly powerful as it involves two stages of mass analysis. labce.com The first stage selects the precursor ion (the ionized molecule of interest, e.g., 27-deoxyactein), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), provides exceptional specificity, minimizing interferences from the sample matrix. labce.comeag.com
The analysis of xenobiotics like 27-deoxyactein in biological matrices such as serum and urine presents significant analytical challenges. mdpi.com These matrices are inherently complex, containing numerous endogenous compounds that can interfere with the analysis. mdpi.com Furthermore, the target analyte is often present at very low concentrations (ng/mL range or lower), necessitating a highly sensitive detection method. technologynetworks.commdpi.com
LC-MS/MS is ideally suited for this purpose. nih.gov Pharmacokinetic studies have utilized this technology to investigate the fate of Cimicifuga racemosa constituents in the body. One study investigated the pharmacokinetics of 23-epi-26-deoxyactein (B1259016) (an alias for 27-deoxyactein) following oral administration of a standardized extract. mdpi.com The results indicated that the compound was excreted unchanged in the urine, though the low amount recovered suggested that renal clearance was not the only elimination pathway. mdpi.com The short half-life of approximately 2 hours was also determined. mdpi.com The quantification of analytes in urine is often preferred as it is a non-invasive collection method and concentrations can be higher than in blood products. mdpi.comnih.gov
To ensure that an analytical method produces reliable and accurate results, it must undergo a rigorous validation process. demarcheiso17025.com The validation of LC-MS/MS methods for quantifying 27-deoxyactein in biological matrices involves assessing several key performance characteristics as defined by regulatory guidelines. europa.eu
Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. ut.eebiopharminternational.com The high sensitivity of modern LC-MS/MS instruments allows for very low LLOQs, which is essential for pharmacokinetic studies. labce.com
Reproducibility/Precision: This measures the degree of agreement among a series of measurements from the same sample. biopharminternational.com It is assessed at different levels: repeatability (within-run precision) and intermediate precision (between-run precision), with results expressed as the relative standard deviation (RSD). demarcheiso17025.com
Accuracy: This refers to the closeness of the measured value to the true value. biopharminternational.com It is typically determined by analyzing quality control (QC) samples spiked with a known concentration of the analyte and is expressed as the percentage of the nominal value. demarcheiso17025.com
Linearity and Range: Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a specific range. europa.eu A minimum of five concentration levels is typically used to establish the calibration curve. europa.eu
Selectivity/Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. biopharminternational.com For LC-MS/MS, the use of selected reaction monitoring provides very high selectivity. labce.com
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
| Accuracy | Closeness of the determined value to the true value. europa.eu | Mean value should be within ±15% of the nominal value (±20% at LLOQ). biopharminternational.com |
| Precision | Degree of scatter among a series of measurements. europa.eu | RSD should not exceed 15% (20% at LLOQ). demarcheiso17025.com |
| Linearity | Ability to obtain results proportional to the concentration. europa.eu | Correlation coefficient (r²) ≥ 0.99. demarcheiso17025.com |
| Sensitivity (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. biopharminternational.com | Analyte response should be at least 5 times the blank response; accuracy and precision must meet criteria. biopharminternational.com |
| Reproducibility | Precision between different laboratories. europa.eu | Assessed through inter-laboratory trials. |
| Acceptance criteria are based on general regulatory guidance for bioanalytical method validation. demarcheiso17025.combiopharminternational.com |
Quantitative Analysis of 27-Deoxyactein in Biological Matrices (e.g., serum, urine)
Standardization of Cimicifuga racemosa Extracts Using 27-Deoxyactein as a Marker Compound
The chemical composition of herbal extracts can vary significantly due to factors such as plant species, geographical origin, harvest time, and extraction methods. Therefore, standardization is crucial to ensure the quality, consistency, and efficacy of botanical products. encyclopedia.pub For extracts of Cimicifuga racemosa (black cohosh), triterpene glycosides are considered the primary bioactive constituents, and commercial extracts are often standardized to a certain percentage of these compounds. researchgate.netencyclopedia.pub
27-Deoxyactein (also known as 23-epi-26-deoxyactein) is a highly abundant triterpene glycoside in the roots and rhizomes of C. racemosa and is frequently used as a key analytical marker for the standardization of its formulations. mdpi.comencyclopedia.pubnih.gov Its role as a marker compound is due to its high concentration relative to other glycosides and its commercial availability as a reference standard, which is essential for accurate quantification. mdpi.comencyclopedia.pubgoogle.com HPLC methods, particularly HPLC-ELSD, are commonly employed for this purpose, allowing for the quantification of 27-deoxyactein and other related triterpenes to verify the identity and quality of black cohosh products. nih.govencyclopedia.pub While it serves as a critical marker for quality control, it is important to note that there is no conclusive evidence that 27-deoxyactein itself is responsible for the therapeutic effects attributed to black cohosh. nih.gov
Comprehensive Pharmacological Activities and Underlying Molecular Mechanisms of 27 Deoxyactein
Protective Effects in Pancreatic β-Cells Against Oxidative Stress and Dysfunction
Research has highlighted the potential of 27-deoxyactein to shield pancreatic β-cells, the insulin-producing cells, from damage induced by oxidative stress. nih.govcaymanchem.com One study investigated its effects against methylglyoxal (B44143) (MG)-induced oxidative cell damage, a process implicated in the complications of diabetes. nih.gov The findings indicate that 27-deoxyactein can protect these vital cells from cell death. nih.gov
Modulation of Mitochondrial Biogenesis via SIRT1-PGC-1α Pathway Activation
A key mechanism underlying the protective effects of 27-deoxyactein in pancreatic β-cells involves the enhancement of mitochondrial biogenesis. spandidos-publications.comnih.gov This process is mediated through the activation of the SIRT1-PGC-1α signaling pathway. spandidos-publications.com Sirtuin 1 (SIRT1) is a deacetylase that can activate peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. mdpi.comfrontiersin.orgnih.gov Studies have shown that 27-deoxyactein treatment leads to increased levels of both SIRT1 and PGC-1α proteins in pancreatic β-cells. spandidos-publications.comnih.gov This activation of the SIRT1-PGC-1α pathway is crucial for promoting the generation of new mitochondria, thereby enhancing the cell's capacity to manage oxidative stress. spandidos-publications.comfrontiersin.org
Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)
27-Deoxyactein has been shown to bolster the endogenous antioxidant defense systems within pancreatic β-cells. nih.gov This includes increasing the gene expression of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX). spandidos-publications.comnih.gov SOD is a primary defense against superoxide radicals, converting them into less harmful hydrogen peroxide. dovepress.comnih.gov GPX then works to reduce hydrogen peroxide and other hydroperoxides, further mitigating oxidative damage. dovepress.comnih.gov By upregulating these enzymes, 27-deoxyactein helps to neutralize the excessive production of reactive oxygen species (ROS) that can lead to cellular damage. spandidos-publications.comnih.gov
Reduction of Intracellular Reactive Oxygen Species (ROS) and Inflammatory Mediators (e.g., Interleukin-1β)
A direct consequence of the enhanced antioxidant defenses is the significant reduction of intracellular ROS levels in pancreatic β-cells pre-treated with 27-deoxyactein. spandidos-publications.comnih.govcaymanchem.com This reduction in oxidative stress is accompanied by a decrease in inflammatory mediators. Specifically, 27-deoxyactein has been found to lower the levels of interleukin-1β (IL-1β), a pro-inflammatory cytokine that can contribute to pancreatic β-cell dysfunction and death. spandidos-publications.comnih.govcaymanchem.com The compound also reduces cardiolipin (B10847521) peroxidation and the accumulation of protein adducts, which are markers of oxidative damage. spandidos-publications.comnih.gov
Anti-osteoclastogenic and Osteoblast-Promoting Activities
Beyond its effects on pancreatic cells, 27-deoxyactein exhibits significant activity in bone metabolism, demonstrating both anti-osteoclastogenic and osteoblast-promoting properties. nih.govscbt.com It has been shown to stimulate the function of osteoblasts, the cells responsible for bone formation, and inhibit mediators that promote bone resorption. nih.govscbt.com
Attenuation of Environmental Contaminant-Induced Osteoblastic Damage (e.g., TCDD-induced toxicity)
27-Deoxyactein has demonstrated a protective role against damage to osteoblastic cells caused by environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). tandfonline.comglpbio.com TCDD is a toxic compound known to induce cellular damage, including apoptosis, in osteoblasts. tandfonline.com Pre-treatment with 27-deoxyactein has been shown to attenuate these toxic effects. tandfonline.comnih.gov The compound significantly inhibits TCDD-induced increases in the levels of the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 (CYP1A1), proteins involved in mediating TCDD's toxicity. tandfonline.commedchemexpress.com Furthermore, 27-deoxyactein promotes osteoblast differentiation by increasing the expression of key osteogenic marker genes such as alkaline phosphatase (ALP), osteocalcin, bone sialoprotein (BSP), and osterix, which are often suppressed by TCDD. tandfonline.comtaylorandfrancis.com
Regulation of Apoptosis and Autophagy in Bone Cells
27-Deoxyactein influences the critical cellular processes of apoptosis (programmed cell death) and autophagy (a cellular recycling process) in bone cells. caymanchem.comtandfonline.com In the context of TCDD-induced toxicity in osteoblastic MC3T3-E1 cells, TCDD was found to increase apoptosis and enhance autophagy. tandfonline.com However, pre-treatment with 27-deoxyactein was able to attenuate both of these TCDD-induced effects. tandfonline.com This suggests that 27-deoxyactein helps to maintain bone cell homeostasis by preventing excessive cell death and regulating autophagic processes under conditions of environmental stress. tandfonline.comnih.gov The regulation of these pathways is crucial for bone health, as an imbalance can lead to bone loss and diseases like osteoporosis. nih.govscielo.br
Interactive Data Tables
Effects of 27-Deoxyactein on Pancreatic β-Cells
| Parameter | Effect of 27-Deoxyactein | Molecular Pathway/Mechanism | Reference |
| Mitochondrial Biogenesis | Increased | Activation of SIRT1-PGC-1α pathway | spandidos-publications.comnih.gov |
| Antioxidant Enzymes (SOD, GPX) | Increased gene expression | Bolstering of endogenous antioxidant systems | spandidos-publications.comnih.gov |
| Intracellular ROS | Reduced | Enhanced antioxidant defense | spandidos-publications.comnih.govcaymanchem.com |
| Interleukin-1β (IL-1β) | Reduced | Anti-inflammatory action | spandidos-publications.comnih.govcaymanchem.com |
| Cell Death (MG-induced) | Protected against | Overall protective effects against oxidative stress | nih.gov |
Effects of 27-Deoxyactein on Bone Cells
| Parameter | Effect of 27-Deoxyactein | Context | Reference |
| Osteoblast Function | Stimulated | Normal and stressed conditions | nih.govscbt.com |
| Bone-Resorbing Mediators | Inhibited | - | nih.gov |
| TCDD-induced Apoptosis | Attenuated | Environmental contaminant toxicity | tandfonline.com |
| TCDD-induced Autophagy | Attenuated | Environmental contaminant toxicity | tandfonline.com |
| Osteogenic Gene Expression (ALP, Osteocalcin, BSP, Osterix) | Increased | In the presence of TCDD | tandfonline.comtaylorandfrancis.com |
Impact on Gene Expression Related to Osteoblast Differentiation
27-Deoxyactein has demonstrated a significant positive influence on the genetic markers associated with the differentiation of osteoblasts, the cells responsible for new bone formation. In studies involving osteoblastic cells, treatment with 27-deoxyactein led to a notable increase in the expression of several key genes crucial for bone development. nih.gov
These genes include:
Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP plays a vital role in the mineralization of the bone matrix. taylorandfrancis.com
Osteocalcin: A protein synthesized by osteoblasts, it is involved in bone mineralization and calcium ion homeostasis. nih.gov
Bone Sialoprotein (BSP): This protein is a significant component of the bone matrix and is believed to have a role in the initial stages of mineralization. taylorandfrancis.com
Osterix (Osx): A transcription factor that is essential for the differentiation of pre-osteoblasts into mature, functional osteoblasts. taylorandfrancis.com
In a study where osteoblast-specific marker genes were inhibited by the environmental contaminant TCDD, treatment with 1 µM of 27-deoxyactein effectively increased the gene expressions of ALP, osterix, osteocalcin, and BSP. taylorandfrancis.com This suggests that 27-deoxyactein can promote the functional activity of osteoblasts, potentially contributing to bone health. taylorandfrancis.com
| Gene Marker | Function in Osteoblast Differentiation | Effect of 27-Deoxyactein |
|---|---|---|
| Alkaline Phosphatase (ALP) | Early marker, crucial for bone matrix mineralization. taylorandfrancis.com | Upregulated nih.govtaylorandfrancis.com |
| Osteocalcin | Involved in bone mineralization and calcium homeostasis. nih.gov | Upregulated nih.govtaylorandfrancis.com |
| Bone Sialoprotein (BSP) | Component of bone matrix, involved in initial mineralization. taylorandfrancis.com | Upregulated nih.govtaylorandfrancis.com |
| Osterix (Osx) | Essential transcription factor for osteoblast maturation. taylorandfrancis.com | Upregulated nih.govtaylorandfrancis.com |
Inhibition of Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) Pathways
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing environmental toxins. mdpi.com Activation of the AhR pathway, often by pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can lead to cellular damage. nih.gov The downstream signaling of AhR includes the induction of cytochrome P450 enzymes, such as Cytochrome P450 1A1 (CYP1A1), which are involved in the metabolism of xenobiotics. nih.govmdpi.com
Research has shown that 27-deoxyactein can effectively inhibit the AhR/CYP1A1 pathway. nih.gov In osteoblastic cells exposed to TCDD, pre-treatment with 27-deoxyactein significantly inhibited the TCDD-induced increases in the levels of both AhR and CYP1A1. nih.gov This inhibitory action suggests a protective role for 27-deoxyactein against cellular damage caused by certain environmental toxins that act through the AhR pathway. nih.gov
Modulation of Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor Kappa B (NF-κB) Signaling Pathways
The Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor Kappa B (NF-κB) are critical signaling pathways that regulate a wide array of cellular processes, including inflammation, cell survival, and differentiation. mdpi.commdpi.com
Studies have demonstrated that 27-deoxyactein can modulate these pathways to exert its protective effects. nih.gov For instance, in osteoblastic cells challenged with TCDD, which is known to increase ERK levels, pre-treatment with 27-deoxyactein significantly inhibited this increase. nih.gov Furthermore, the mRNA levels of ERK1 and NF-κB were effectively restored by pre-treatment with 27-deoxyactein in this model. nih.gov This modulation of ERK and NF-κB signaling pathways is a key mechanism underlying the cytoprotective effects of 27-deoxyactein against oxidative stress and cellular damage. nih.gov
Anticancer and Antitumor Potentials
Identification as a Potential MDM2 Inhibitor for Breast Cancer Therapy
The Murine Double Minute 2 (MDM2) oncoprotein is a crucial negative regulator of the p53 tumor suppressor. nih.govnih.gov Overexpression of MDM2 is a common feature in various cancers, including breast cancer, where it promotes tumor progression and resistance to therapy by targeting p53 for degradation. nih.govnih.gov Therefore, inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy. researchgate.net
Computational studies have identified 27-deoxyactein as a promising inhibitor of MDM2. nih.govnih.gov Through screening a library of natural terpenoids, 27-deoxyactein was highlighted as a compound with a strong binding affinity for MDM2, suggesting its potential as a therapeutic agent for breast cancer. nih.govnih.govresearcher.life
Computational Docking and Molecular Dynamics Simulations of MDM2 Interaction and Binding Stability
To investigate the interaction between 27-deoxyactein and MDM2 at a molecular level, computational docking and molecular dynamics (MD) simulations have been employed. nih.govnih.gov These studies have provided detailed insights into the binding affinity and stability of the 27-deoxyactein-MDM2 complex.
Ensemble docking studies, which use multiple conformations of the MDM2 protein, revealed that 27-deoxyactein has a strong binding affinity towards MDM2. nih.govnih.gov Specifically, it exhibited a high average binding energy, indicating a stable interaction. nih.gov
Further MD simulations, conducted for 150 nanoseconds, confirmed the formation of a highly stable complex between 27-deoxyactein and MDM2. nih.govnih.gov Binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method showed that 27-deoxyactein has a very low binding free energy of -154.514 kJ/mol. nih.govnih.gov This value is notably lower than that of the reference inhibitor Nutlin-3a (-133.531 kJ/mol), suggesting that 27-deoxyactein has superior binding stability and a stronger interaction with MDM2. nih.govnih.gov
| Compound | Binding Free Energy (kJ/mol) | Reference |
|---|---|---|
| 27-Deoxyactein | -154.514 | nih.govnih.gov |
| Nutlin-3a (Reference Inhibitor) | -133.531 | nih.govnih.gov |
Inhibition of Cancer Cell Proliferation and Induction of Cell Cycle Arrest (e.g., S phase)
Beyond its potential as an MDM2 inhibitor, 27-deoxyactein has been shown to directly impact cancer cell growth. Research indicates that this compound can inhibit the proliferation of human breast cancer cells. sci-hub.se The mechanism behind this anti-proliferative effect appears to be linked to the induction of cell cycle arrest. While some related compounds induce a G1 phase arrest, further investigation is needed to fully elucidate the specific phase of the cell cycle targeted by 27-deoxyactein. cabidigitallibrary.org
Involvement of MAPK Signaling Pathway in Antiproliferative Effects
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates fundamental cellular processes, including proliferation, differentiation, and apoptosis. mdpi.comfrontiersin.org Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. mdpi.comnih.gov Natural products are a significant source of compounds that can modulate MAPK signaling. frontiersin.org Triterpenoids, the class of compounds to which 27-deoxyactein belongs, have been shown to exert anti-proliferative effects by influencing this pathway. frontiersin.org
While direct studies exhaustively detailing the interaction of 27-deoxyactein with the MAPK pathway are emerging, its established anti-proliferative activities in cancer cell lines suggest a likely modulation of this cascade. nih.govresearchgate.net The MAPK pathway, encompassing the ERK, JNK, and p38 kinases, is a well-known mediator of cell cycle progression and survival. frontiersin.org For instance, sustained activation of the ERK pathway can promote the expression of proteins like cyclin D1, which drives the cell cycle forward. mdpi.com Research into other natural compounds has shown that they can induce apoptosis in cancer cells by activating the JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway. frontiersin.org Given that triterpene glycosides have demonstrated the ability to inhibit the growth of various cancer cells, it is plausible that 27-deoxyactein shares this mechanism. researchgate.net Computational studies have highlighted 27-deoxyactein as a promising inhibitor of MDM2, a negative regulator of the p53 tumor suppressor, suggesting a strong potential for its role in cancer therapy through pathways that are often intertwined with MAPK signaling. researchgate.net
Anti-inflammatory and Antioxidant Properties Beyond Specific Cell Models
A key indicator of the anti-inflammatory potential of 27-deoxyactein is its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in response to cytokine stimulation. nih.govresearchgate.net In studies using brain microglial cells (BV-2) and macrophage-like cells (RAW 264.7), 27-deoxyactein (also referred to as 23-epi-26-deoxyactein) has shown a clear inhibitory effect on NO synthesis. nih.gov
Specifically, in interferon-gamma (IFNγ)-stimulated BV-2 microglial cells, 27-deoxyactein was found to suppress NO production. nih.govresearchgate.net This effect was also observed in RAW 264.7 cells, where 30 μg/ml of 27-deoxyactein suppressed NO production by up to 23 ± 7%. nih.gov This contrasts with the effect of the whole black cohosh extract, which tended to enhance NO production, highlighting the specific action of the isolated compound. nih.govresearchgate.net The suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is the likely mechanism for this effect. nih.govnih.gov
Table 1: Effect of 27-Deoxyactein on Nitric Oxide (NO) Production
| Cell Line | Stimulant | Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| BV-2 (Brain Microglial Cells) | Cytokines (IFNγ) | 27-Deoxyactein | Not specified | Suppression of NO production | nih.govresearchgate.net |
| RAW 264.7 (Macrophage-like Cells) | Cytokines (IFNγ) | 27-Deoxyactein | 30 µg/ml | Suppression of NO production by up to 23 ± 7% | nih.gov |
Estrogenic Modulation and Phytoestrogenic Properties: A Critical Re-evaluation
The estrogenic activity of black cohosh and its constituents, including 27-deoxyactein, has been a subject of considerable scientific debate and conflicting results. nih.govnih.gov Phytoestrogens are plant-derived compounds that can bind to estrogen receptors and exert weak estrogenic or anti-estrogenic effects. taramd.comnih.gov While some studies propose that the therapeutic effects of black cohosh for menopausal symptoms stem from an estrogen-like mechanism, others assert that its extracts are not estrogenic and act via different pathways, such as serotonergic modulation. nih.govnih.gov
27-Deoxyactein is believed to modulate estrogenic activity through its interaction with specific cellular pathways. biosynth.com Phytoestrogens can influence the body's estrogenic environment not only by directly binding to estrogen receptors but also by affecting the synthesis and metabolism of endogenous estrogens. nih.gov Some research indicates that black cohosh extract can increase the levels of estrogen receptors in MCF-7 breast cancer cells, suggesting an interaction with estrogen-sensitive cellular machinery. researchgate.net Phytoestrogens often exhibit selective binding to different estrogen receptor subtypes, which allows for tissue-specific effects, potentially having a balancing effect on hormonal fluctuations. taramd.com
To clarify the estrogenic potential of 27-deoxyactein, direct binding studies with estrogen receptors (ER) have been conducted. The two main types of estrogen receptors are ER-α and ER-β, which have different tissue distributions and can mediate different effects. nih.govamherst.edu
A key study using affinity ultrafiltration and mass spectrometry investigated the binding of 27-deoxyactein to the ligand-binding domain of estrogen receptor beta (ER-β). nih.gov The results showed that the 27-deoxyactein glycoside (the form it is in within the plant) did not bind significantly to ER-β. nih.gov However, its aglycon (the molecule remaining after the sugar portion is removed) exhibited a weak binding affinity of 4% to ER-β. nih.govresearchgate.net This suggests that if 27-deoxyactein is metabolized to its aglycon form in the body, it could have a very mild interaction with ER-β. The same study noted that further research is needed to determine any potential binding to estrogen receptor alpha (ER-α). nih.gov This low affinity for ER-β and lack of significant binding by the parent compound challenge the hypothesis that 27-deoxyactein acts as a potent phytoestrogen.
Table 2: Estrogen Receptor (ER) Binding Affinity of 27-Deoxyactein
| Compound Form | Receptor | Binding Result | Reference |
|---|---|---|---|
| 27-Deoxyactein (Glycoside) | ER-β | No significant binding observed | nih.gov |
| 27-Deoxyactein Aglycon | ER-β | Weak binding affinity (4%) | nih.govresearchgate.net |
| 27-Deoxyactein (Glycoside or Aglycon) | ER-α | Further studies needed | nih.gov |
Modulation of Estrogenic Activity and Interaction with Cellular Pathways
Investigation of Other Reported Biological Activities
Beyond the more extensively studied anti-proliferative, anti-inflammatory, and potential estrogenic effects, research has pointed to a range of other biological activities for 27-deoxyactein and related compounds from black cohosh. These findings suggest a multi-target profile for this natural compound.
Reported activities include:
Anti-cancer and Anti-obesity: 27-Deoxyactein has been described as a natural compound with potential anti-cancer and anti-obesity properties. medchemexpress.com
Bone Metabolism: Several sources indicate that constituents of black cohosh, including its triterpenes, may have a positive effect on bone, potentially protecting against bone loss. nih.govbiosynth.comnih.govscispace.com
Serotonergic Activity: As an alternative mechanism for the relief of menopausal symptoms, a serotonergic mode of action has been proposed for black cohosh constituents. nih.govnih.gov
Miscellaneous Activities: Early reports on black cohosh constituents have also mentioned anti-AIDS and collagenolytic activities, as well as the ability to antagonize the human aryl hydrocarbon receptor, though these areas require more specific research focused on 27-deoxyactein. nih.gov
Table 3: Summary of Other Reported Biological Activities for 27-Deoxyactein and Related Compounds
| Biological Activity | Brief Description | Reference |
|---|---|---|
| Anti-obesity | Identified as a potential anti-obesity agent. | medchemexpress.com |
| Bone Metabolism | May have positive effects on bone loss and resorption. | nih.govbiosynth.comnih.govscispace.com |
| Serotonergic Activity | Proposed as an alternative mechanism for relieving menopausal symptoms. | nih.govnih.gov |
| Anti-AIDS Activity | Reported for black cohosh constituents. | nih.gov |
| Collagenolytic Activity | Reported for black cohosh constituents. | nih.gov |
Neuroprotective Effects
The compound 27-Deoxyactein, a triterpene glycoside primarily isolated from the black cohosh plant (Cimicifuga racemosa), has demonstrated potential neuroprotective properties in various preclinical studies. biosynth.comontosight.aiplantaanalytica.com These effects are attributed to its ability to modulate specific cellular pathways involved in neuronal cell survival and function.
Research has shown that 27-Deoxyactein can protect against cellular damage in osteoblastic cells, which shares some common pathways with neuronal cells. tandfonline.comnih.gov Specifically, it has been observed to attenuate the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). tandfonline.comnih.gov In these studies, pre-treatment with 27-Deoxyactein significantly reduced intracellular calcium concentrations, stabilized the mitochondrial membrane potential, and decreased the production of reactive oxygen species (ROS). tandfonline.comnih.gov
Furthermore, 27-Deoxyactein has been found to inhibit the activity of key signaling molecules involved in cellular stress and inflammation. It significantly inhibited the TCDD-induced increases in the levels of the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 (CYP1A1). tandfonline.comnih.gov The compound also restored the mRNA levels of crucial antioxidant enzymes like superoxide dismutase (SOD) and modulated the expression of genes related to cell signaling and inflammation, such as extracellular signal-regulated kinase (ERK1) and nuclear factor kappa B (NF-κB). tandfonline.comnih.gov
In the context of neurodegenerative diseases, triterpene glycosides, including compounds structurally similar to 27-Deoxyactein, are being investigated for their therapeutic potential. ontosight.ai While direct studies on 27-Deoxyactein in specific neurodegenerative models are still emerging, its demonstrated ability to combat oxidative stress and inflammation suggests a promising avenue for future research in this area. cabidigitallibrary.orgresearchgate.net
Table 1: Summary of Neuroprotective Effects of 27-Deoxyactein
| Model/System | Observed Effects | Molecular Mechanisms |
| MC3T3-E1 Osteoblastic Cells (TCDD-induced toxicity) | Reduced intracellular calcium, stabilized mitochondrial membrane potential, decreased ROS production. tandfonline.comnih.gov | Inhibition of AhR and CYP1A1; Restoration of SOD, ERK1, and NF-κB mRNA levels. tandfonline.comnih.gov |
| General Triterpene Glycoside Research | Potential for treating neurodegenerative diseases. ontosight.ai | Anti-inflammatory and antioxidant properties. ontosight.airesearchgate.net |
Immunomodulatory Effects
27-Deoxyactein has been identified as a compound with potential immunomodulatory activities. biosynth.com Research has shown that extracts of Cimicifuga racemosa, containing 27-Deoxyactein as a major constituent, can influence immune responses. nih.govresearchgate.net
Studies have demonstrated that these extracts can have minimal effects on some aspects of the immune system while enhancing others. nih.govresearchgate.net For instance, in female B6C3F1/N mice, exposure to black cohosh extract resulted in an increased cytotoxic T cell (TCTL) response, suggesting an enhancement of cell-mediated immunity. nih.govresearchgate.net However, the same study noted no significant effects on humoral immune responses, such as antibody-forming cell response and IgM antibody levels. nih.gov
In vitro studies have provided more specific insights into the molecular mechanisms. Extracts containing 27-Deoxyactein have been shown to decrease the production of various pro-inflammatory cytokines, including TNF-α and IL-6, in cell cultures. nih.gov One study on human whole blood stimulated with lipopolysaccharide (LPS) found that while 23-epi-26-deoxyactein (B1259016) (an isomer of 27-Deoxyactein) was tested, another constituent, isoferulic acid, was primarily responsible for the observed inhibition of IL-6 and TNF-α. cdnsciencepub.com This highlights the complexity of attributing specific effects to a single compound within a plant extract.
Additionally, 27-Deoxyactein has been shown to decrease the production of the pro-inflammatory cytokine IL-1β in pancreatic β-cells exposed to methylglyoxal. spandidos-publications.com This suggests a direct anti-inflammatory effect at the cellular level.
Table 2: Summary of Immunomodulatory Effects of 27-Deoxyactein
| Model/System | Observed Effects | Molecular Mechanisms |
| Female B6C3F1/N Mice | Increased cytotoxic T cell (TCTL) response. nih.govresearchgate.net | Enhancement of cell-mediated immunity. nih.govresearchgate.net |
| Human Whole Blood (LPS-stimulated) | Contribution to the overall anti-inflammatory effect of the extract. cdnsciencepub.com | Inhibition of pro-inflammatory cytokines (though other compounds may be more prominent). cdnsciencepub.com |
| RIN-m5F Pancreatic β-cells (Methylglyoxal-exposed) | Decreased production of IL-1β. spandidos-publications.com | Direct anti-inflammatory action. spandidos-publications.com |
Antimalarial and Anti-HIV Activity
The potential of 27-Deoxyactein and related compounds in combating infectious diseases like malaria and HIV has been an area of scientific inquiry.
Antimalarial Activity:
Triterpene glycosides from Cimicifuga species have been investigated for their antimalarial properties. usda.govresearchgate.net Research has pointed to the potential of these compounds to inhibit the growth of the malaria parasite. researchgate.net While specific studies focusing solely on the antimalarial activity of 27-Deoxyactein are limited, the broader class of triterpenoids to which it belongs has shown promise in this area. researchgate.net These compounds are thought to exert their effects through various mechanisms, including potential inhibition of protein synthesis in the parasite.
Anti-HIV Activity:
Several constituents of black cohosh rhizomes, including actein (B190517), a compound structurally related to 27-Deoxyactein, have demonstrated anti-HIV activity. usda.govashs.org One study identified several saponins (B1172615) from Cimicifuga racemosa with moderate anti-HIV activity. usda.gov The mechanism of action is thought to involve the inhibition of viral replication processes. For instance, some studies have focused on the inhibition of HIV-1 protease, a crucial enzyme for viral maturation. derpharmachemica.com While 27-Deoxyactein itself was not the primary focus of these specific anti-HIV studies, the activity of related compounds from the same plant source suggests that it could be a candidate for further investigation.
It is important to note that much of the research in these areas has been conducted on extracts or related compounds, and more direct studies are needed to fully elucidate the specific antimalarial and anti-HIV efficacy and mechanisms of 27-Deoxyactein.
Table 3: Summary of Antimalarial and Anti-HIV Activity of 27-Deoxyactein and Related Compounds
| Activity | Model/System | Observed Effects | Potential Mechanisms |
| Antimalarial | Cimicifuga species triterpene glycosides | Inhibition of parasite growth. researchgate.net | Inhibition of nucleoside transport. researchgate.net |
| Anti-HIV | Cimicifuga racemosa constituents (e.g., Actein) | Moderate anti-HIV activity. usda.govashs.org | Inhibition of viral replication enzymes like HIV-1 protease. usda.govderpharmachemica.com |
Structure Activity Relationship Sar Studies of 27 Deoxyactein and Its Derivatives
Correlating Structural Features with Biological Activities
The sugar moiety, a β-D-xylopyranoside attached at the C-3 position, significantly influences the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Generally, sugar residues on saponins (B1172615) affect solubility, bioavailability, and cellular uptake. nih.gov While saponins often have poor oral absorption due to their size and hydrophilicity, the specific type and number of sugars can modulate this. nih.gov The xylose on 27-Deoxyactein is a crucial element for its interaction with certain biological targets, potentially by forming hydrogen bonds with amino acid residues at the periphery of a binding site. The cleavage of this sugar by gut microbiota can also lead to the formation of the aglycone, which may possess a different biological activity profile than the parent glycoside. innovareacademics.in
Table 1: General Contribution of Structural Moieties in Triterpenoid (B12794562) Glycosides like 27-Deoxyactein
| Structural Component | Feature | General Influence on Bioactivity |
|---|---|---|
| Triterpene Aglycone | Cycloartane (B1207475) Skeleton | Provides a rigid, lipophilic scaffold for receptor binding. innovareacademics.in |
| Functional Groups (e.g., hydroxyl, acetyl) | Act as specific hydrogen bond donors/acceptors. researchgate.net | |
| Sugar Moiety | β-D-xylopyranoside at C-3 | Modulates solubility, cellular uptake, and receptor interaction. nih.gov |
While specific research on the synthetic modification of 27-Deoxyactein is limited, SAR principles allow for predictions on how structural changes might alter its pharmacological profile. Modifications can be targeted at either the triterpene core or the sugar moiety.
Aglycone Modifications: Changes to the functional groups on the aglycone would likely have a profound impact. For instance, altering the acetylation pattern could change binding affinity for specific enzymes or receptors. researchgate.net Modifying the cycloartane skeleton itself, such as opening one of the rings, would drastically alter the molecule's conformation and, consequently, its biological activity.
Sugar Moiety Modifications: The nature of the sugar is critical. Replacing the xylose with a different sugar, such as glucose or rhamnose, could alter the compound's binding specificity and pharmacokinetic properties. nih.govfrontiersin.org Removing the sugar entirely to yield the aglycone would create a more lipophilic compound, which might exhibit enhanced cell permeability but could also lose key interactions required for its specific biological effect. nih.gov Adding more sugar units would increase water solubility but might hinder its ability to cross biological membranes.
Analysis of Triterpene Aglycone and Sugar Moieties in Bioactivity
Computational Chemistry Approaches in SAR Elucidation
Computational methods provide powerful insights into the SAR of 27-Deoxyactein by modeling its interactions with protein targets at an atomic level. consensus.app These techniques are particularly valuable for identifying potential mechanisms of action and for predicting the activity of novel derivatives. chemrxiv.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Recent studies have used this approach to investigate 27-Deoxyactein as a potential inhibitor of the oncoprotein MDM2, a key negative regulator of the p53 tumor suppressor. nih.govnih.gov
In these studies, 27-Deoxyactein demonstrated a strong binding affinity for the MDM2 protein. nih.govfrontiersin.org It was found to fit into the same hydrophobic pocket as the native p53 peptide, primarily through non-polar interactions. The binding was characterized by a significant number of hydrophobic contacts with key amino acid residues in the MDM2 binding cleft. nih.govfrontiersin.org Specifically, 27-Deoxyactein formed eleven hydrophobic interactions, including multiple alkyl interactions with Ile-61, Val-93, and Val-75, and pi-alkyl interactions with Phe-91 and Tyr-67. nih.gov These extensive interactions result in a favorable binding energy, suggesting that 27-Deoxyactein can effectively disrupt the MDM2-p53 interaction, which is a promising strategy in cancer therapy. nih.gov
Table 2: Molecular Docking Results of 27-Deoxyactein against MDM2 Protein
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 27-Deoxyactein | MDM2 | -8.6 nih.govfrontiersin.org | Ile-61, Val-93, Val-75, Met-62, Phe-91, Tyr-67 nih.gov |
| Cabralealactone | MDM2 | -8.6 nih.govfrontiersin.org | Not specified in detail |
| Olean-12-en-3-beta-ol | MDM2 | -8.5 nih.gov | Not specified in detail |
To further investigate the stability of the docked pose, molecular dynamics (MD) simulations are performed. consensus.app These simulations model the movement of atoms over time, providing insights into the flexibility of the ligand-protein complex and the persistence of key interactions. frontiersin.org
A 150-nanosecond MD simulation was conducted on the 27-Deoxyactein-MDM2 complex. frontiersin.org The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone atoms over the course of the simulation. The complex showed high stability, with an average RMSD value of 0.107 nm, which was comparable to or better than other tested compounds and the apo (unbound) protein. frontiersin.org The root-mean-square fluctuation (RMSF) analysis, which measures the fluctuation of individual amino acid residues, confirmed that the residues in the binding pocket remained stable upon ligand binding. frontiersin.org
Furthermore, binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method predicted a very strong interaction. 27-Deoxyactein exhibited a binding free energy of -154.514 kJ/mol, which was significantly lower (more favorable) than the reference inhibitor Nutlin-3a (-133.531 kJ/mol). nih.govfrontiersin.org This result strongly suggests that 27-Deoxyactein forms a highly stable and potent complex with MDM2. nih.govresearchgate.net
Table 3: Molecular Dynamics Simulation and Binding Free Energy Data for Ligand-MDM2 Complexes
| Complex | Average RMSD (nm) | Binding Free Energy (MM-PBSA, kJ/mol) |
|---|---|---|
| 27-Deoxyactein-MDM2 | 0.107 frontiersin.org | -154.514 nih.govfrontiersin.org |
| Olean-12-en-3-beta-ol-MDM2 | 0.111 frontiersin.org | Not Reported |
| Cabralealactone-MDM2 | 0.108 frontiersin.org | Not Reported |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use calculated molecular descriptors (which quantify physicochemical properties like size, shape, and electronic features) to predict the activity of new, untested compounds. chemmethod.com
Currently, there are no specific, published QSAR models for a series of 27-Deoxyactein analogues. However, developing such a model would be a valuable step in optimizing its activity. The process would involve:
Synthesizing a library of analogues: A series of compounds would be created with systematic modifications to the aglycone and sugar moiety.
Biological Testing: The biological activity of each analogue against a specific target (e.g., inhibition of MDM2) would be measured quantitatively.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the observed biological activity. chemmethod.comwikipedia.org
A validated QSAR model would enable the rapid in silico screening of virtual libraries of 27-Deoxyactein derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.
Pharmacokinetic and Metabolic Fate of 27 Deoxyactein in Biological Systems
Absorption and Distribution Studies of 27-Deoxyactein in vivo
Following oral administration, 27-Deoxyactein, also known as 23-epi-26-deoxyactein (B1259016), is absorbed into the systemic circulation. thieme-connect.comvt.edu Studies in women who took standardized extracts of black cohosh showed that the compound is readily absorbed, with peak concentrations in the blood serum reached within approximately 2 to 3 hours. vt.edunih.govdrugs.com The maximum concentration (Cmax) and the total exposure to the compound over time (Area Under the Curve or AUC) have been observed to increase in proportion to the administered dose. nih.govresearchgate.net
The distribution of 27-Deoxyactein throughout the body is not fully elucidated. However, the detection of the compound in the bloodstream indicates its potential to reach various tissues. nih.gov The half-life of 27-Deoxyactein in the body has been estimated to be around 2 hours, suggesting a relatively rapid clearance from the systemic circulation. researchgate.netmdpi.comnih.gov
Table 1: Pharmacokinetic Parameters of 27-Deoxyactein in Humans
| Parameter | Value | Source |
|---|---|---|
| Time to Maximum Concentration (Tmax) | ≤3 hours | nih.gov |
| Elimination Half-life (t1/2) | ~2 hours | researchgate.netmdpi.comnih.gov |
| Systemic Concentration | <10 ng/mL | thieme-connect.com |
Biotransformation Pathways and Metabolite Profiling
The metabolic fate of 27-Deoxyactein has been a key area of investigation to understand how the body processes this natural compound.
Current evidence suggests that 27-Deoxyactein undergoes minimal to no metabolic transformation in the body. researchgate.netmdpi.comnih.gov Studies involving the incubation of 23-epi-26-deoxyactein with human hepatocytes did not detect any Phase I (such as oxidation) or Phase II (such as conjugation or deglycosidation) metabolites. nih.govnih.gov This lack of metabolism is further supported by the absence of metabolites in clinical specimens from individuals who have ingested black cohosh extracts. nih.govresearchgate.net
The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) enzymes. mdpi.comwikipedia.orgredalyc.org In vitro studies have shown that individual triterpene glycosides from black cohosh, including 27-Deoxyactein, are weak inhibitors of human CYP3A4. thieme-connect.comnih.gov Other research indicates that while whole black cohosh extracts might show some inhibitory effects on various CYP isoenzymes, the triterpene glycosides themselves are generally considered weak inhibitors. nih.gov
In vitro studies have explored the potential for 27-Deoxyactein and other components of black cohosh to interact with drug-metabolizing enzymes. While some studies with whole extracts have suggested potential interactions, purified triterpene glycosides like 27-Deoxyactein have demonstrated weak inhibitory effects on key metabolic enzymes like CYP3A4. thieme-connect.comnih.gov For instance, the IC50 values for individual triterpene glycosides on human CYP3A4 were found to be greater than 100 µM, indicating low potential for potent inhibition. thieme-connect.com It has been suggested that other compounds in black cohosh extracts, such as fukinolic and cimicifugic acids, may be more potent inhibitors of CYP enzymes than the triterpene glycosides. thieme-connect.comnih.gov
Evaluation of Phase I and Phase II Metabolism (e.g., role of P450 enzymes, glucuronyltransferases)
Excretion Routes and Elimination Kinetics
The elimination of 27-Deoxyactein from the body is a critical aspect of its pharmacokinetic profile.
Studies have consistently shown that renal clearance is not a primary route for the elimination of 27-Deoxyactein. mdpi.comnih.gov Following oral administration, a very small fraction, less than 0.01%, of the ingested dose is recovered in the urine within 24 hours. nih.govresearchgate.netnih.gov This low urinary excretion occurs despite the compound being detected in the urine, suggesting that while some renal clearance happens, it is not the main pathway for elimination. mdpi.comnih.gov The amount of 27-Deoxyactein excreted in the urine does increase with the dose, indicating that the urinary excretion pathway is not saturated at therapeutic doses. nih.gov
Table 2: Urinary Excretion of 27-Deoxyactein
| Parameter | Finding | Source |
|---|---|---|
| Percentage of Dose in Urine (24h) | <0.01% | nih.govresearchgate.netnih.gov |
| Primary Excretion Route | Unlikely to be renal | mdpi.comnih.gov |
Given the low urinary excretion and minimal metabolism, it is hypothesized that the majority of 27-Deoxyactein is eliminated through other routes. mdpi.comnih.gov One significant factor is the degradation of the compound in the acidic environment of the stomach. nih.govnih.gov In vitro studies using simulated human gastric fluid have shown that 23-epi-26-deoxyactein has a half-life of approximately 80.6 minutes, suggesting that a substantial portion of the ingested compound may be broken down before it can be absorbed. nih.govnih.gov
The leading hypothesis for the elimination of the absorbed 27-Deoxyactein is that it is excreted intact into the bile and then undergoes degradation in the gastrointestinal tract. researchgate.netmdpi.comnih.gov The presence of secondary absorption peaks in serum concentration graphs over time supports the possibility of biliary excretion and subsequent reabsorption (enterohepatic circulation). nih.gov However, direct evidence from the analysis of bile or feces is currently lacking to definitively confirm this pathway. nih.gov
Renal Clearance Mechanisms and Urinary Excretion Rates
Factors Influencing Systemic Exposure of 27-Deoxyactein
The systemic exposure of 27-Deoxyactein, a prominent triterpene glycoside found in Actaea racemosa (black cohosh), is influenced by several key pharmacokinetic processes. Research into its absorption, metabolism, and potential for drug interactions provides insight into the factors that determine its concentration in the body over time. Notably, the compound is also referred to in scientific literature as 23-epi-26-deoxyactein. mdpi.comnih.gov
One of the primary factors influencing the systemic exposure of 27-Deoxyactein is the administered dose. A human pharmacokinetic study involving healthy menopausal women demonstrated a proportional increase in systemic exposure with increasing doses of a standardized black cohosh extract. nih.gov Specifically, the maximum serum concentration (Cmax) and the total exposure over time, as measured by the area under the concentration-time curve (AUC), were observed to increase in a dose-dependent manner. nih.govnih.goviiarjournals.org For instance, single doses of an extract containing 1.4, 2.8, and 5.6 mg of 27-Deoxyactein resulted in corresponding increases in its measured serum levels. nih.gov The half-life of the compound was consistently found to be approximately 2 hours across all tested dosages. nih.govnih.goviiarjournals.orgdrugs.comresearchgate.net
Metabolism, or the lack thereof, is another critical determinant of 27-Deoxyactein's systemic exposure. In vitro experiments using human hepatocytes showed no evidence of Phase I (such as oxidation) or Phase II (such as conjugation or deglycosidation) metabolism. nih.gov This lack of biotransformation was corroborated in clinical studies where no metabolites of 27-Deoxyactein were detected in patient serum or urine samples. nih.govnih.gov The compound is not metabolized by cytochrome P450 (CYP) enzymes. nih.gov This metabolic stability suggests that the parent compound is what circulates in the bloodstream and that its clearance from the body does not depend on metabolic conversion.
The potential for drug-drug interactions is a further consideration. Since 27-Deoxyactein is not significantly metabolized by CYP enzymes, it is considered unlikely to be a source of drug-botanical interactions that occur through competition for these common metabolic pathways. nih.govnih.gov While some in vitro studies have shown that whole black cohosh extracts can inhibit certain CYP enzymes like CYP3A4 and CYP2D6, individual triterpene glycosides, including 27-Deoxyactein, are generally weak inhibitors. nih.govthieme-connect.com The low systemic concentrations of 27-Deoxyactein observed in human studies further diminish the likelihood of clinically significant interactions with other drugs metabolized by these enzymes. thieme-connect.com
Pharmacokinetic Parameters of 27-Deoxyactein in Women
The following table summarizes the mean pharmacokinetic parameters of 27-Deoxyactein (referred to as 23-epi-26-deoxyactein in the source) in healthy menopausal women following the oral administration of a single dose of a standardized black cohosh extract.
| Dose of 23-epi-26-deoxyactein (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 1.4 | 2.2 ± 0.9 | 2.9 ± 1.1 | 7.9 ± 3.4 | 2.2 ± 0.6 |
| 2.8 | 4.5 ± 2.6 | 2.4 ± 0.5 | 16.8 ± 10.4 | 2.0 ± 0.4 |
| 5.6 | 12.4 ± 6.6 | 2.0 ± 0.0 | 49.3 ± 27.2 | 2.1 ± 0.5 |
| Data sourced from a study by van Breemen et al. (2010), as reported in multiple sources. nih.govnih.gov Cmax = Maximum Serum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t1/2 = Half-life. |
Pre Clinical and Clinical Research Implications of 27 Deoxyactein
In Vitro and In Vivo Model Systems for Efficacy and Safety Assessment
The therapeutic potential of 27-deoxyactein, a major triterpene glycoside from the plant Cimicifuga racemosa (black cohosh), has been investigated using a variety of in vitro and in vivo models. plantaanalytica.combiosynth.comnih.gov These studies have been crucial in elucidating the compound's biological activities and assessing its efficacy and safety in the context of several health conditions.
In Vitro Studies:
In vitro experiments, which are conducted in a controlled environment outside of a living organism, have provided valuable insights into the molecular mechanisms of 27-deoxyactein. Cell-based assays have been instrumental in this regard. For instance, studies using human breast cancer cell lines, such as MCF-7, have shown that 23-epi-26-deoxyactein (B1259016) (formerly known as 27-deoxyactein) can inhibit cell growth and induce cell cycle arrest at the G1 phase, with an IC50 of 21μM. medchemexpress.commdpi.com Other in vitro research has demonstrated that 27-deoxyactein can stimulate osteoblast function and inhibit mediators of bone resorption, suggesting its potential in the management of osteoporosis. scbt.com Furthermore, it has been shown to protect pancreatic β-cells from oxidative damage by upregulating mitochondrial biogenesis. medchemexpress.comresearchgate.net
The anti-inflammatory and antioxidant effects of 27-deoxyactein have also been explored in vitro, with studies indicating its ability to modulate estrogenic activity and interact with specific cellular pathways. biosynth.com Research has also utilized in vitro models to investigate the compound's potential to inhibit cytochrome P450 enzymes, such as CYP3A4, which is crucial for understanding potential drug interactions. researchgate.net
In Vivo Studies:
In vivo studies, conducted in living organisms, have further substantiated the findings from in vitro research. Animal models have been pivotal in evaluating the systemic effects of 27-deoxyactein. For example, studies in diet-induced obese C57BL/6 mice have demonstrated that oral administration of 23-epi-26-deoxyactein can significantly lower body weight gain, fat mass, and liver weight. medchemexpress.com These studies also revealed improvements in insulin (B600854) resistance and serum lipoprotein levels. medchemexpress.com
In the context of cancer research, in vivo models have been used to assess the anti-tumor effects of 23-epi-26-deoxyactein. Studies on triple-negative breast cancer (TNBC) in vivo have shown that this compound can reduce tumor growth in both subcutaneous tumor models and breast cancer liver metastasis models. researchgate.net
While many studies focus on extracts of Cimicifuga racemosa, which contain 27-deoxyactein among other compounds, these investigations provide indirect evidence for the compound's activity. caringsunshine.comresearchgate.net For example, in vivo studies on ovariectomized rats using black cohosh extracts have been conducted to understand the endocrinological effects and mechanisms related to menopausal symptoms. usda.gov
Table 1: Summary of In Vitro and In Vivo Models for 27-Deoxyactein Research
| Research Area | Model System | Key Findings |
| Oncology | MCF-7 human breast cancer cells (in vitro) | Inhibited cell growth and induced G1 cell cycle arrest. medchemexpress.commdpi.com |
| Triple-negative breast cancer (TNBC) mouse models (in vivo) | Reduced tumor growth in subcutaneous and liver metastasis models. researchgate.net | |
| Osteoporosis | Osteoblast cell cultures (in vitro) | Stimulated osteoblast function and inhibited bone-resorbing mediators. scbt.com |
| Metabolic Disorders | 3T3-L1 preadipocytes (in vitro) | Inhibited adipogenesis. medchemexpress.com |
| Diet-induced obese C57BL/6 mice (in vivo) | Lowered body weight gain, fat mass, and liver weight; improved insulin resistance. medchemexpress.com | |
| Pancreatic β-cells (in vitro) | Protected against oxidative damage by upregulating mitochondrial biogenesis. medchemexpress.comresearchgate.net | |
| Pharmacokinetics | In vitro enzyme inhibition assays | Showed moderate inhibition of CYP3A4. researchgate.net |
| Menopausal Symptoms | Ovariectomized rats (in vivo) (using black cohosh extract) | Provided insights into endocrinological effects. usda.gov |
Translational Research: Bridging Pre-clinical Findings to Potential Therapeutic Applications
Translational research aims to bridge the gap between basic scientific discoveries from pre-clinical models and their application in clinical practice. For 27-deoxyactein, this process involves leveraging the insights gained from in vitro and in vivo studies to inform its potential use in treating human diseases. plantaanalytica.comnih.gov
The primary area where pre-clinical findings on black cohosh extracts containing 27-deoxyactein have been translated is in the management of menopausal symptoms. capes.gov.brcaringsunshine.com Numerous clinical trials have investigated the efficacy of standardized black cohosh extracts, often standardized to a specific amount of 27-deoxyactein, for alleviating symptoms like hot flashes and mood disturbances. capes.gov.brmedscape.org While the results of these trials have been mixed, some have shown a modest benefit compared to placebo. caringsunshine.com The pre-clinical data suggesting serotonergic activity and modulation of the endogenous opiate system, rather than a direct estrogenic effect, have provided a scientific rationale for these clinical investigations. caringsunshine.comnih.govmdpi.com
The demonstrated efficacy of 27-deoxyactein in pre-clinical models of osteoporosis has also spurred interest in its potential therapeutic application for improving bone health. plantaanalytica.commdpi.com The findings that it can stimulate osteoblast function and inhibit bone resorption provide a strong basis for further clinical investigation in postmenopausal women, who are at a higher risk for osteoporosis. scbt.commdpi.com
Furthermore, the anti-cancer properties of 27-deoxyactein observed in cell culture and animal models, particularly against breast cancer cells, present a promising avenue for translational research. researchgate.netontosight.ai These pre-clinical results suggest that 27-deoxyactein could be a candidate for further development as a chemopreventive or therapeutic agent. researchgate.net However, it is important to note that some in vivo studies with black cohosh extracts have not supported the chemopreventive hypothesis and have even suggested potential for enhanced metastases, highlighting the need for more research with the isolated compound. researchgate.net
The research into 27-deoxyactein's effects on metabolic disorders, such as obesity and insulin resistance, is another area ripe for translation. medchemexpress.com The significant positive effects observed in animal models could pave the way for clinical trials to assess its efficacy in humans. medchemexpress.com
Identification of Research Gaps and Future Experimental Validation Needs
Despite the promising pre-clinical data, several research gaps and needs for future experimental validation exist for 27-deoxyactein. plantaanalytica.commedchemexpress.comcapes.gov.br Addressing these will be crucial for fully understanding its therapeutic potential and ensuring its safe use.
A significant gap is the limited number of studies conducted with isolated 27-deoxyactein as opposed to whole black cohosh extracts. caringsunshine.comcaringsunshine.com While extracts provide valuable information, the presence of numerous other compounds makes it difficult to attribute the observed effects solely to 27-deoxyactein. nih.govmdpi.com Future research should focus on using the purified compound to clearly define its specific pharmacological activities.
The exact mechanisms of action for many of the observed effects of 27-deoxyactein remain to be fully elucidated. caringsunshine.comontosight.ai For instance, while serotonergic activity has been proposed, the precise molecular targets and signaling pathways involved require further investigation. mdpi.com Advanced molecular techniques can be employed to identify the specific receptors and downstream signaling cascades modulated by 27-deoxyactein.
In the context of oncology, while in vitro and some in vivo data are promising, more comprehensive pre-clinical studies are needed to confirm the anti-cancer efficacy and safety of 27-deoxyactein. researchgate.net This includes studies in a wider range of cancer models and investigations into its potential interactions with conventional cancer therapies. mdpi.com The conflicting reports on its effects in vivo, particularly regarding metastasis, urgently need clarification. researchgate.net
Further pharmacokinetic studies are also warranted. mdpi.com While one study investigated the pharmacokinetics of 23-epi-26-deoxyactein, more data is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans. mdpi.com This information is essential for determining appropriate clinical trial designs.
Finally, there is a need for well-designed, large-scale, and long-term clinical trials to definitively establish the efficacy and safety of 27-deoxyactein for its potential therapeutic applications, particularly for menopausal symptoms, osteoporosis, and metabolic disorders. capes.gov.brcaringsunshine.com These trials should use standardized preparations of purified 27-deoxyactein to ensure consistency and reproducibility of results. The discrepancy between positive clinical trials and negative NIH-funded studies on black cohosh for menopausal symptoms underscores the need for rigorous clinical investigation. researchgate.net
Future Research Directions and Therapeutic Potential of 27 Deoxyactein
Exploration of Novel Molecular Targets and Signaling Pathways
Future research is poised to uncover new molecular targets and further elucidate the signaling pathways modulated by 27-Deoxyactein. Current studies have already identified several key mechanisms of action. For instance, its anti-inflammatory effects are attributed to the inhibition of nitric oxide production through the downregulation of inducible nitric oxide synthase (iNOS) expression. targetmol.com In the context of cancer, 27-Deoxyactein has been shown to inhibit the growth of human breast cancer cells (MCF-7) and induce cell cycle arrest at the G1 phase. targetmol.commedchemexpress.com
Recent computational studies have highlighted 27-Deoxyactein as a promising inhibitor of Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. researchgate.netresearchgate.net Molecular docking and simulation studies revealed that 27-Deoxyactein exhibits a strong binding affinity and stability with MDM2, even outperforming a reference inhibitor, Nutlin-3a. researchgate.netresearchgate.net This suggests a significant potential for 27-Deoxyactein in cancer therapies targeting the MDM2-p53 pathway.
Furthermore, research has demonstrated that 27-Deoxyactein can activate the AMP-activated protein kinase (AMPK) signaling and SIRT1-FOXO1 pathway, which are crucial in regulating cellular energy homeostasis and promoting adipocyte lipolysis. medchemexpress.com It has also been found to protect pancreatic β-cells from oxidative damage by upregulating mitochondrial biogenesis through the activation of the SIRT1-PGC-1α pathway. spandidos-publications.com Additionally, it has shown protective effects in osteoblastic cells by inhibiting increased Aryl hydrocarbon Receptor (AhR), Cytochrome P450 1A1 (CYP1A1), and Extracellular signal-regulated kinase (ERK) levels. medchemexpress.com
The exploration of these and other potential molecular interactions will be crucial for a comprehensive understanding of its therapeutic effects.
Development of 27-Deoxyactein as a Lead Compound for Drug Discovery
Natural products have historically served as a rich source of lead compounds for the development of new drugs. up.ac.za 27-Deoxyactein, with its complex and unique cycloartane (B1207475) triterpene glycoside structure, presents an excellent scaffold for medicinal chemistry efforts. up.ac.zabiosynth.com Its demonstrated biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, make it a valuable starting point for drug discovery programs. targetmol.commedchemexpress.combiosynth.com
The development of 27-Deoxyactein as a lead compound would involve several key steps:
Structural Modification: Synthetic and semi-synthetic analogs of 27-Deoxyactein could be generated to improve its potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different parts of the molecule contribute to its biological activity will guide the design of more effective derivatives.
Target-Based Drug Design: Leveraging the knowledge of its molecular targets, such as MDM2, computational and experimental methods can be used to design novel inhibitors with enhanced efficacy. researchgate.netresearchgate.net
The favorable pharmacokinetic profile suggested by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis further supports its potential as a lead compound. researchgate.netresearchgate.net
Table 1: Investigated Molecular Targets and Pathways of 27-Deoxyactein
| Target/Pathway | Observed Effect | Therapeutic Implication | Reference(s) |
|---|---|---|---|
| iNOS | Inhibition of expression | Anti-inflammatory | targetmol.com |
| Cell Cycle (G1) | Induction of arrest in breast cancer cells | Anti-cancer | targetmol.commedchemexpress.com |
| MDM2 | Inhibition | Anti-cancer | researchgate.netresearchgate.net |
| AMPK/SIRT1-FOXO1 | Activation | Anti-obesity, Metabolic regulation | medchemexpress.com |
| SIRT1/PGC-1α | Activation, Upregulation of mitochondrial biogenesis | Protection of pancreatic β-cells | spandidos-publications.com |
| AhR/CYP1A1/ERK | Inhibition | Protection of osteoblasts | medchemexpress.com |
Investigation of Combination Therapies Involving 27-Deoxyactein
The potential of 27-Deoxyactein in combination with existing therapeutic agents is a promising area for future research. Combining drugs can lead to synergistic effects, reduced dosages of individual agents, and the potential to overcome drug resistance.
One study has already explored the combination of a black cohosh extract, which contains 27-Deoxyactein, with the chemotherapeutic drug doxorubicin (B1662922) for the treatment of breast cancer. researchgate.net The results indicated that the combination therapy led to a significant increase in the cytotoxic effects on cancer cells and a reduction in tumor size in a preclinical model. researchgate.net
Another area of investigation has been the combination of black cohosh with St. John's wort for managing menopausal symptoms, with some studies showing greater efficacy than placebo. ebsco.com These preliminary findings suggest that 27-Deoxyactein could be a valuable component of multi-target therapeutic strategies for various conditions.
Future studies should systematically evaluate the efficacy and safety of 27-Deoxyactein in combination with a broader range of therapeutic agents for different diseases.
Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity
Future research should focus on the development of novel formulations for 27-Deoxyactein, such as:
Nanoparticles: Encapsulating 27-Deoxyactein in lipid-based nanoparticles or polymeric nanoparticles could enhance its solubility, stability, and bioavailability. wiley.comperlego.com
Liposomes: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, potentially improving the delivery of 27-Deoxyactein to target tissues.
Microemulsions and Dendrimers: These systems can also be explored to improve the solubility and absorption of the compound. wiley.com
By engineering these delivery systems, it may be possible to achieve targeted delivery of 27-Deoxyactein to specific cells or tissues, thereby increasing its therapeutic index and minimizing potential off-target effects. wiley.com
Long-term Safety and Efficacy Studies of 27-Deoxyactein and its Analogues
While 27-Deoxyactein is a component of black cohosh, which has a history of use for menopausal symptoms, most clinical studies have been of short duration, typically up to six months. medscape.org Therefore, there is a clear need for comprehensive long-term safety and efficacy studies on purified 27-Deoxyactein and its synthesized analogues.
One animal study on black cohosh suggested long-term safety, but this is not sufficient to establish its safety profile in humans. ebsco.com Future research must include rigorous preclinical toxicology studies followed by well-designed, long-term clinical trials to:
Evaluate the chronic toxicity and potential adverse effects of 27-Deoxyactein and its derivatives.
Determine the long-term efficacy for its various potential therapeutic applications.
Establish safe dosage ranges for prolonged use.
Extensive studies are required before 27-Deoxyactein or its analogues can be considered for full clinical use as potent drug candidates. researchgate.net
Q & A
Q. What standardized protocols are recommended for assessing 27-Deoxyactein's anti-inflammatory activity in vitro?
- Methodological Answer : To evaluate anti-inflammatory effects, measure nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Use ELISA or Griess assay to quantify NO levels. Include controls for baseline NO (unstimulated cells) and LPS-only treatment. 27-Deoxyactein inhibits inducible nitric oxide synthase (iNOS) expression, so validate via Western blot or qPCR for iNOS mRNA/protein levels . Dose-response curves (e.g., 10–100 µM) should be established, with dexamethasone as a positive control.
Q. How is 27-Deoxyactein isolated and characterized from Cimicifuga racemosa?
- Methodological Answer : Extract dried rhizomes with methanol/water (e.g., 70:30 v/v), followed by solvent partitioning (hexane, ethyl acetate, water). The ethyl acetate fraction is enriched with triterpene glycosides. Further purify via polyamide column chromatography. Structural elucidation requires NMR (¹H, ¹³C) and mass spectrometry (FABMS). Absolute stereochemistry is confirmed via X-ray crystallography .
Q. What molecular targets of 27-Deoxyactein are implicated in its anti-cancer activity?
- Methodological Answer : Key targets include:
- AhR/CYP1A1 pathway : Use luciferase reporter assays to measure AhR activation. Quantify CYP1A1 mRNA via RT-qPCR after TCDD (a potent AhR agonist) exposure .
- Cell cycle arrest : Perform flow cytometry on MCF7 cells treated with 27-Deoxyactein (e.g., 20–50 µM for 48 hrs). Monitor G1-phase accumulation and validate via cyclin-dependent kinase (CDK) inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of 27-Deoxyactein-induced cell cycle arrest?
- Methodological Answer : Discrepancies may arise from cell line specificity or concentration-dependent effects. Design experiments to:
- Compare dose-response profiles across breast cancer lines (e.g., MCF7 vs. MDA-MB-231).
- Assess phosphorylation status of retinoblastoma (Rb) protein, a G1/S checkpoint regulator, via phospho-specific antibodies .
- Use siRNA knockdown of CDK4/6 to confirm dependency on CDK-cyclin D complexes .
Q. What experimental strategies optimize 27-Deoxyactein bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Prepare liposomal encapsulation to enhance solubility (e.g., DMSO stock diluted in PEG-400/saline). Validate stability via HPLC .
- Pharmacokinetics : Administer intraperitoneally (5–10 mg/kg) in rodent models. Collect plasma at timed intervals and quantify using LC-MS/MS. Monitor metabolites via high-resolution MS .
Q. How can multi-omics approaches elucidate 27-Deoxyactein's pleiotropic effects on oxidative stress and insulin signaling?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on pancreatic β-cells treated with 27-Deoxyactein (e.g., 25 µM for 24 hrs). Focus on Nrf2-regulated antioxidant genes (e.g., SOD1, CAT) .
- Proteomics : Use SILAC labeling to quantify changes in insulin receptor substrate (IRS) phosphorylation. Pair with pathway analysis (e.g., KEGG) to identify crosstalk between oxidative stress and insulin signaling .
Methodological Considerations
- Data Reproducibility : Include triplicate biological replicates and report IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
- Negative Controls : For AhR/CYP1A1 assays, include CH223191 (AhR antagonist) to confirm specificity .
- Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal welfare (e.g., ARRIVE 2.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
